

Physicochemical Properties of Glycylglycinamide: A Technical Guide

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Compound of Interest

Compound Name: Glycylglycinamide

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Introduction

Glycylglycinamide, a dipeptide amide, serves as a fundamental building block in peptide chemistry and holds relevance in various research and development applications, including its use as a simple model for studying peptide structure and reactivity. This technical guide provides a comprehensive overview of the core physicochemical properties of **Glycylglycinamide**, offering a valuable resource for its application in laboratory and drug development settings. The information is presented to facilitate easy access to quantitative data and to provide detailed methodologies for the experimental determination of these key characteristics.

Physicochemical Data

The following table summarizes the key physicochemical properties of **Glycylglycinamide**. It is important to note that while some data is derived from experimental sources, a significant portion is based on computational predictions and should be interpreted accordingly.

Property	Value	Data Type	Reference
IUPAC Name	2-amino-N-(2-amino-2-oxoethyl)acetamide	-	[1]
CAS Number	20238-94-2	-	[1][2]
Molecular Formula	C4H9N3O2	-	[1][2]
Molecular Weight	131.13 g/mol	Computed	
Melting Point	Data not available	-	
Boiling Point	Data not available	-	
Aqueous Solubility	Data not available	-	
pKa (amino group)	Data not available	-	
logP (Octanol-Water)	-1.3	Computed (XLogP3)	
Hydrogen Bond Donors	3	Computed	
Hydrogen Bond Acceptors	3	Computed	
Rotatable Bonds	3	Computed	

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. The following sections outline the methodologies for key experiments.

Determination of Melting Point

The melting point of a peptide is a critical indicator of its purity and thermal stability.

Methodology: Capillary Melting Point Apparatus

- **Sample Preparation:** A small amount of the dry, powdered **Glycylglycinamide** is packed into a capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (liquefaction) are recorded as the melting range. For pure crystalline solids, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a compound's bioavailability and formulation.

Methodology: Shake-Flask Method

- **Equilibrium System Preparation:** An excess amount of **Glycylglycinamide** is added to a known volume of purified water (or a specific buffer system) in a sealed, thermostatted vessel.
- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- **Quantification:** A filtered aliquot of the supernatant is carefully removed, and the concentration of dissolved **Glycylglycinamide** is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and biological

interactions.

Methodology: Potentiometric Titration

- **Solution Preparation:** A precisely weighed amount of **Glycylglycinamide** is dissolved in a known volume of deionized water.
- **Titration Setup:** The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all basic groups, and then back-titrated with a standardized strong base (e.g., NaOH). The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

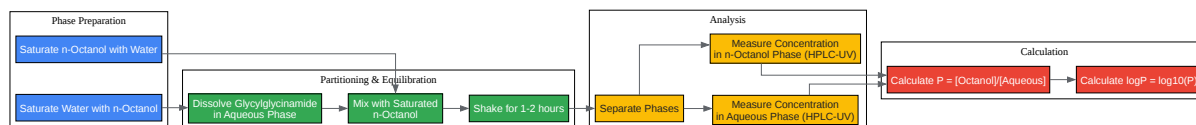
Methodology: Shake-Flask Method

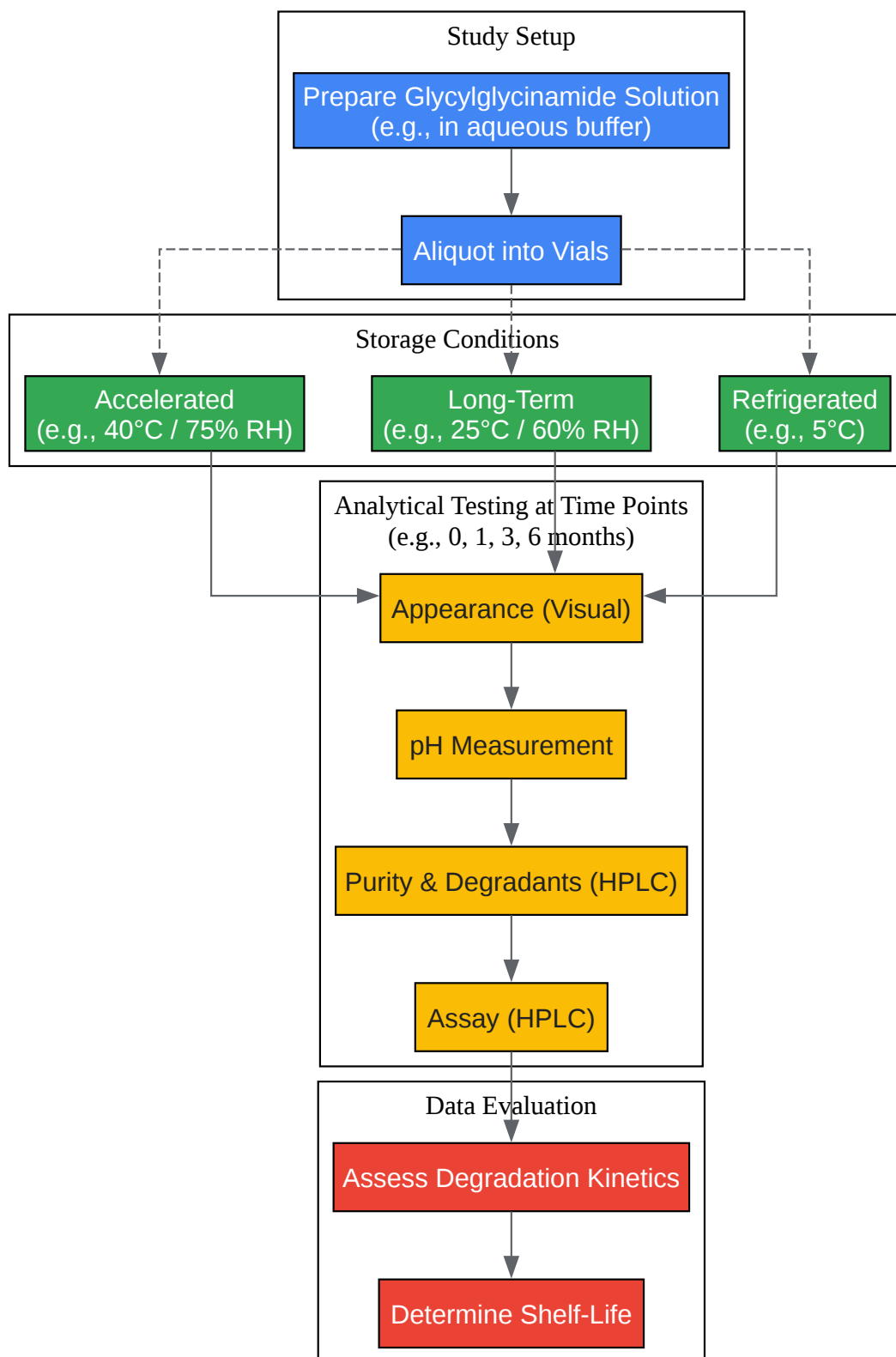
- **Phase Preparation:** n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
- **Partitioning:** A known amount of **Glycylglycinamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases have clearly separated.

- Quantification: The concentration of **Glycylglycinamide** in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of **Glycylglycinamide**.





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References

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